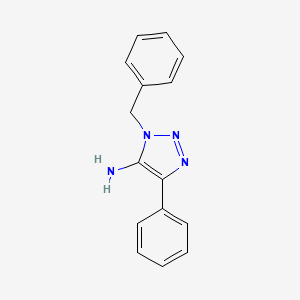

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

説明

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound with the empirical formula C15H14N4 . It has a molecular weight of 250.30 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray analysis . The SMILES string representation of the molecule isNc1c (nnn1Cc2ccccc2)-c3ccccc3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.30 g/mol . Its exact mass and monoisotopic mass are 250.121846464 g/mol . It has a complexity of 271 and a topological polar surface area of 56.7 Ų .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques and Pharmacological Activity Prediction : 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been synthesized, and its electronic and spatial structure studied. It has been predicted to exhibit anti-hepatitis B activity, confirmed by in vitro studies as a potent HBV inhibitor (Ivachtchenko et al., 2019).

Coordination Complexes and Catalysis

- Coordination Complexes with Ni(II) : The compound has been used to create coordination complexes with Ni(II), showing potential in the field of inorganic chemistry and materials science (Schweinfurth et al., 2013).

- Catalytic Applications : It has been involved in catalyst activation with Cp*RhIII/IrIII in transfer hydrogenation and oxidation reactions, showcasing its utility in catalysis (Saleem et al., 2014).

Chemical Transformations and Reactions

- Dimroth Rearrangement : The compound participates in Dimroth rearrangement, transforming into various isomers, which is significant in organic synthesis (Albert, 1970).

- Green Synthesis and Corrosion Inhibition : It has been synthesized using environmentally friendly methods and studied as a corrosion inhibitor for mild steel in acidic mediums, demonstrating its application in material science (Fernandes et al., 2019).

Molecular Structure Analysis

- Crystal Structure and Computational Studies : Detailed studies have been conducted on its crystal structure, providing insights into its molecular geometry and potential applications in molecular modeling (Murugavel et al., 2014).

Antimicrobial Activities

- Antimicrobial Properties : The compound has been integrated into novel molecules showing promising antimicrobial activities, relevant in pharmaceutical research (Idrees et al., 2019).

作用機序

Target of Action

Triazolylamine compounds have been known to stabilize copper ions, enhancing their catalytic effect in certain reactions .

Mode of Action

Similar triazolylamine compounds have been reported to stabilize copper ions, preventing their disproportionation and oxidation, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Result of Action

Some triazolylamine derivatives have been screened for their in vitro cytotoxic activity against various cell lines .

Action Environment

It’s worth noting that certain triazolylamine compounds have shown promising results in stabilizing copper ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

生化学分析

Biochemical Properties

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, the triazole ring in this compound can act as both a hydrogen bond acceptor and donor, facilitating binding to target enzymes . This compound has shown stability against metabolic degradation, enhancing its biocompatibility and making it a valuable tool in biochemical research .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving BT-474 cells, the compound was found to inhibit colony formation in a concentration-dependent manner and induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases . These effects highlight the compound’s potential in modulating cellular functions and its relevance in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular modeling studies have shown that the compound can bind to specific sites on target proteins, such as the colchicine binding site of tubulin . This binding can lead to the inhibition of microtubule polymerization, disrupting cellular processes such as mitosis and leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has demonstrated stability against metabolic degradation, which contributes to its sustained activity in biochemical assays . Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function. The stability of the compound in various experimental conditions ensures its reliability in prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s stability against metabolic degradation suggests that it may have a prolonged half-life in biological systems . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other biochemical agents.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature, indicated by its log Kow value, suggests that it may preferentially accumulate in lipid-rich environments . This property can affect its localization and accumulation in specific cellular compartments, impacting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to engage in hydrogen bonding and π-stacking interactions enables it to localize to specific organelles, such as the mitochondria or nucleus . This localization can influence its activity and function, making it a valuable tool for studying subcellular processes and targeting specific cellular compartments.

特性

IUPAC Name |

3-benzyl-5-phenyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJNNNCLXPPMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356627 | |

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

32515-07-4 | |

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)